molecular formula C10H15NO4 B1677291 Clasto-lactacystin beta-lactone CAS No. 154226-60-5

Clasto-lactacystin beta-lactone

Cat. No. B1677291
CAS RN: 154226-60-5
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-NBBQQVJHSA-N
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Description

Clasto-lactacystin beta-lactone is a potent, irreversible, and cell-permeable 20S proteasome inhibitor . It is an active metabolite of lactacystin and is known to inhibit cell-cycle progression in cancer cells .


Synthesis Analysis

Clasto-lactacystin beta-lactone is synthesized from lactacystin . The synthetic pathway relies upon a novel stereospecific synthesis of an oxazoline intermediate and a unique stereoselective addition of a formyl amide to the oxazoline .


Molecular Structure Analysis

The molecular formula of Clasto-lactacystin beta-lactone is C10H15NO4 . Its molecular weight is 213.23 .


Chemical Reactions Analysis

Clasto-lactacystin beta-lactone acts on the N-terminal threonine of subunit proteasome β-subunit X . It also inhibits 20S proteasome activity in Haloferax volcanii by acting in the N-threonine residue of the β-type subunits .


Physical And Chemical Properties Analysis

Clasto-lactacystin beta-lactone is a solid substance . It is soluble in DMSO to 75 mM and in water to 10 mM .

Safety and Hazards

Clasto-lactacystin beta-lactone may be harmful if inhaled, causes respiratory tract irritation, skin irritation, and eye irritation. It is also toxic if swallowed .

Future Directions

Clasto-lactacystin beta-lactone has been used in research to study its effects on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells . Chronic treatment with this drug may be a prospective model of cardiorenal damage suitable for testing pharmacological drugs as protective agents .

properties

IUPAC Name

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-NBBQQVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clasto-lactacystin beta-lactone

CAS RN

154226-60-5
Record name clasto-Lactacystin β-lactone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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